molecular formula C9H9F2NO3 B556657 3,5-Difluoro-L-Tyrosine CAS No. 73246-30-7

3,5-Difluoro-L-Tyrosine

Cat. No. B556657
CAS RN: 73246-30-7
M. Wt: 217.17 g/mol
InChI Key: KPKMCRFCNWVLDA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Medical Imaging Applications :

    • 3,5-Difluoro-L-Tyrosine derivatives are useful as tracers for medical imaging, specifically in positron emission tomography (PET) (Vasdev et al., 2001).
    • Synthesis of radiofluorinated O-tyrosine, including 3,5-Difluoro-L-Tyrosine, has been evaluated for use as aromatic amino acid decarboxylase (AAAD) PET tracers (DeJesus et al., 1999).
  • Biological Reactions and Enzymatic Studies :

    • 3,5-Difluoro-L-Tyrosine impacts the formation of quinonoid intermediates in reactions with tyrosine phenol-lyase and tryptophan indole-lyase, influencing the rates and equilibria of these enzyme-catalyzed reactions (Phillips et al., 1997).
    • The presence of fluorine substituents in L-tyrosine, such as in 3,5-Difluoro-L-Tyrosine, affects chemical and enzymatic reactivities due to a combination of steric and electronic effects (Martin et al., 1990).
    • It's used in studying the mechanism of tyrosine phenol-lyase (TPL) and its interaction with various tyrosine derivatives, including 3,5-Difluoro-L-Tyrosine (Faleev et al., 2003).
  • Chemical Modifications and Synthesis :

    • 3,5-Difluoro-L-Tyrosine is used in the synthesis of peptides for substrate profiling of protein tyrosine phosphatases, offering resistance to certain enzymatic actions (Gopishetty et al., 2008).
    • It is also studied for its interaction with tubulin-tyrosine ligase, demonstrating its capability to be incorporated into tubulin (Monasterio et al., 1995).

properties

IUPAC Name

(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKMCRFCNWVLDA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-L-Tyrosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
N Vasdev, R Chirakal, GJ Schrobilgen… - Journal of Fluorine …, 2001 - Elsevier
Fluorinated derivatives of l-tyrosine and l-α-methyltyrosine (l-α-MT) are known to be useful tracers for medical imaging with positron emission tomography. Direct fluorination of l-tyrosine …
Number of citations: 17 www.sciencedirect.com
KL Kirk - The Journal of Organic Chemistry, 1980 - ACS Publications
For a number of years we have been studying the biochemistry and pharmacology of ring-fluorinated aromatic amines and amino acids. 1 Recently these studies have been extended …
Number of citations: 21 pubs.acs.org
RS Phillips, RL Von Tersch… - European journal of …, 1997 - Wiley Online Library
The interactions of ring fluorinated analogs of tyrosine with tyrosine phenol‐lyase and tryptophan indole‐lyase (tryptophanase) were studied by rapid‐scanning stopped‐flow …
Number of citations: 16 febs.onlinelibrary.wiley.com
N Vasdev - 2003 - macsphere.mcmaster.ca
Previously, the fate of 5-fluoro-L-DOPA in the human brian was unknown because an efficient method for the synthesis of [18F]5-fluoro-L-DOPA in mCi quantities was not available. In …
Number of citations: 1 macsphere.mcmaster.ca
NG Faleev, OV Axenova, TV Demidkina… - Biochimica et Biophysica …, 2003 - Elsevier
pH dependencies of the main kinetic parameters for the reaction of tyrosine phenol-lyase (TPL) with l-tyrosine were studied earlier at pH from 6.0 to 9.5. At this range, l-tyrosine, whose …
Number of citations: 14 www.sciencedirect.com
J Li, T Koto, I Davis, A Liu - Biochemistry, 2019 - ACS Publications
Cysteine dioxygenase (CDO) is a nonheme iron enzyme that adds two oxygen atoms from dioxygen to the sulfur atom of l-cysteine. Adjacent to the iron site of mammalian CDO, there is …
Number of citations: 31 pubs.acs.org
JH Shau, W Reusch - The Journal of Organic Chemistry, 1980 - ACS Publications
Experimental Section11 2-(2,-Oxoethylidene)-trans-l, 6-dimethylbicyclo [4.3. 0] no-nan-7-one (5)(E configuration assumed). A THF solution of 3.24 g (18.9 mmol) of N-tert-butyl-2-(…
Number of citations: 3 pubs.acs.org
J Li, I Davis, WP Griffith, A Liu - Journal of the American Chemical …, 2020 - ACS Publications
Galactose oxidase (GAO) contains a Cu(II)-ligand radical cofactor. The cofactor, which is autocatalytically generated through the oxidation of the copper, consists of a cysteine-tyrosine …
Number of citations: 14 pubs.acs.org
EB Watkins, RS Phillips - SYNTHESIS AND KINETIC EVALUATION … - search.proquest.com
The development of methods for synthesizing optically pure natural and unnatural a-amino acids has been the subject of numerous studies published within the last 20 years (…
Number of citations: 0 search.proquest.com
AJ Ashe III, WT Chan - The Journal of Organic Chemistry, 1980 - ACS Publications
0 100-MHz spectra measured in CDCL except where indicated. parentheses. 6 lb-f, H2 is ortho to Rj. 2a-e, H2 is ortho to F. plates, Analtech) and mass spectrometry (Finnigan, model …
Number of citations: 6 pubs.acs.org

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